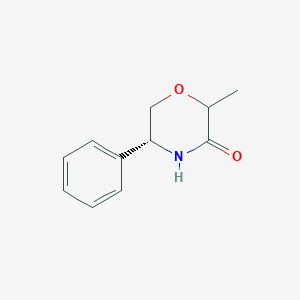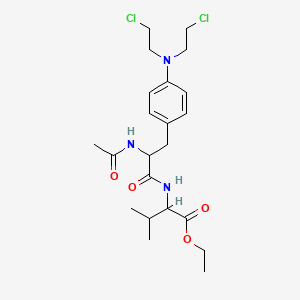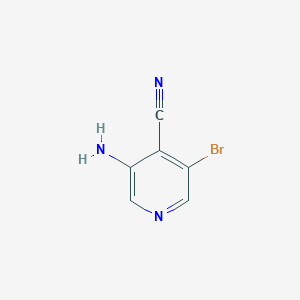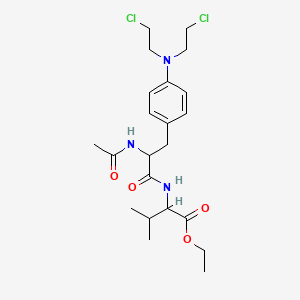
(2R,5s)-5-methyl-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5s)-5-méthyl-2-phénylmorpholine est un dérivé de morpholine chiral avec un groupe phényle attaché au deuxième carbone et un groupe méthyle attaché au cinquième carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R,5s)-5-méthyl-2-phénylmorpholine implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique l'utilisation de catalyseurs chiraux pour obtenir la stéréochimie souhaitée. Par exemple, la réaction d'un époxyde substitué par un phényle avec une amine substituée par un méthyle en présence d'un catalyseur chiral peut donner du (2R,5s)-5-méthyl-2-phénylmorpholine .
Méthodes de production industrielle
Les méthodes de production industrielle de (2R,5s)-5-méthyl-2-phénylmorpholine peuvent impliquer une synthèse à grande échelle utilisant des systèmes de micro-réacteurs à écoulement. Ces systèmes offrent des avantages tels qu'une efficacité accrue, un meilleur contrôle des conditions de réaction et une évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
(2R,5s)-5-méthyl-2-phénylmorpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'amine.
Substitution : Les groupes phényle et méthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire des amines secondaires ou tertiaires .
Applications De Recherche Scientifique
(2R,5s)-5-méthyl-2-phénylmorpholine présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (2R,5s)-5-méthyl-2-phénylmorpholine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes ou se lier à des récepteurs spécifiques dans les systèmes biologiques. Les voies et cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of (2R,5s)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
(2R,5s)-5-méthyl-2-phénylpyrrolidine : Structure similaire mais avec un cycle pyrrolidine au lieu d'un cycle morpholine.
(2R,5s)-5-méthyl-2-phénylpiperidine : Contient un cycle pipéridine au lieu d'un cycle morpholine.
Unicité
(2R,5s)-5-méthyl-2-phénylmorpholine est unique en raison de sa stéréochimie spécifique et de la présence d'un groupe phényle et d'un groupe méthyle sur le cycle morpholine. Cette combinaison de caractéristiques lui confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R,5S)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1 |
Clé InChI |
LQHGEOIBMBXJGV-ONGXEEELSA-N |
SMILES isomérique |
C[C@H]1CO[C@@H](CN1)C2=CC=CC=C2 |
SMILES canonique |
CC1COC(CN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)




![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)

